3-(2,4-Difluorophenyl)propanoyl chloride
Overview
Description
3-(2,4-Difluorophenyl)propanoyl chloride is an organic compound with the molecular formula C9H7ClF2O. It is a derivative of propanoyl chloride where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)propanoyl chloride typically involves the acylation of 2,4-difluorobenzene with propanoyl chloride. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
2,4-Difluorobenzene+Propanoyl chlorideAlCl33-(2,4-Difluorophenyl)propanoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acylation process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-(2,4-Difluorophenyl)propanoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Hydrolysis: Water or aqueous base.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
3-(2,4-Difluorophenyl)propanoic acid: Formed from hydrolysis.
Alcohols: Formed from reduction.
Scientific Research Applications
3-(2,4-Difluorophenyl)propanoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)propanoyl chloride involves its reactivity as an acylating agent. It can acylate nucleophiles such as amines and alcohols, forming amides and esters, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)propanoyl chloride: Similar structure but with chlorine atoms instead of fluorine.
3-(2,4-Difluorophenyl)acetyl chloride: Similar structure but with an acetyl group instead of a propanoyl group.
3-(2,4-Difluorophenyl)butanoyl chloride: Similar structure but with a butanoyl group instead of a propanoyl group.
Uniqueness
3-(2,4-Difluorophenyl)propanoyl chloride is unique due to the presence of fluorine atoms, which can influence the reactivity and stability of the compound. Fluorine atoms can also affect the compound’s electronic properties, making it useful in specific chemical and pharmaceutical applications.
Properties
IUPAC Name |
3-(2,4-difluorophenyl)propanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c10-9(13)4-2-6-1-3-7(11)5-8(6)12/h1,3,5H,2,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZVMXQBSBTNFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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